molecular formula C4H3BrINS B6196871 4-bromo-5-iodo-2-methyl-1,3-thiazole CAS No. 2742653-07-0

4-bromo-5-iodo-2-methyl-1,3-thiazole

Cat. No.: B6196871
CAS No.: 2742653-07-0
M. Wt: 303.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-iodo-2-methyl-1,3-thiazole is a heterocyclic compound containing bromine, iodine, and a thiazole ring. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceuticals . The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-bromo-5-iodo-2-methyl-1,3-thiazole can be achieved through several synthetic routes. One common method involves the bromination and iodination of 2-methyl-1,3-thiazole. The reaction typically uses bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions . Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-5-iodo-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-iodo-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with biological targets such as enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar compounds to 4-bromo-5-iodo-2-methyl-1,3-thiazole include other halogenated thiazoles, such as 4-bromo-2-methyl-1,3-thiazole and 5-iodo-2-methyl-1,3-thiazole . These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities. The presence of both bromine and iodine in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-iodo-2-methyl-1,3-thiazole involves the bromination and iodination of 2-methyl-1,3-thiazole.", "Starting Materials": [ "2-methyl-1,3-thiazole", "Bromine", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1,3-thiazole", "React 2-methyl-1,3-thiazole with bromine in acetic acid and sodium acetate to obtain 4-bromo-2-methyl-1,3-thiazole.", "Step 2: Iodination of 4-bromo-2-methyl-1,3-thiazole", "React 4-bromo-2-methyl-1,3-thiazole with iodine, sodium hydroxide, and hydrogen peroxide in water to obtain 4-bromo-5-iodo-2-methyl-1,3-thiazole." ] }

CAS No.

2742653-07-0

Molecular Formula

C4H3BrINS

Molecular Weight

303.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.